4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
Description
This compound is a structurally complex heterocyclic molecule featuring three distinct moieties:
1,3,4-thiadiazole-thiophene carboxamido unit: The thiophene-2-carboxamido group is linked via a sulfur atom to a 1,3,4-thiadiazole ring, a heterocycle known for its electron-deficient nature and bioactivity in medicinal chemistry.
3-(trifluoromethyl)benzoate ester: The ester group at position 3 of the pyran ring is substituted with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .
The compound’s synthesis likely involves multi-step reactions, such as condensation of thiophene-2-carboxamide derivatives with 1,3,4-thiadiazole precursors, followed by esterification with 3-(trifluoromethyl)benzoyl chloride.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3N3O5S3/c22-21(23,24)12-4-1-3-11(7-12)18(30)32-15-9-31-13(8-14(15)28)10-34-20-27-26-19(35-20)25-17(29)16-5-2-6-33-16/h1-9H,10H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJQQSFKPFZWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyran ring, a thiadiazole moiety, and various aromatic systems that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 524.0 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring containing one oxygen atom. |
| Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and one sulfur atom. |
| Trifluoromethyl Group | A substituent that enhances lipophilicity and biological activity. |
| Benzoate Group | Contributes to the compound's reactivity and potential interactions with targets. |
Antimicrobial Properties
Research has demonstrated that compounds featuring thiadiazole and pyran structures often exhibit significant antimicrobial activities. For instance, derivatives of thiadiazole have been shown to possess potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiadiazole derivatives have been extensively studied for their ability to inhibit tumor cell proliferation. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole moiety may act as an enzyme inhibitor by forming hydrogen bonds or ionic interactions with active sites.
- Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in cancer progression and inflammation .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds:
- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis. The results showed promising activity with minimum inhibitory concentrations (MICs) as low as for certain derivatives .
- Anticancer Evaluation : Another research effort highlighted the anticancer potential of pyran-based compounds, demonstrating their ability to inhibit cell growth in various cancer cell lines through apoptosis induction .
Comparative Analysis
The following table summarizes some structurally similar compounds and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxo-6-(5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)-4H-pyran | Similar pyran and thiadiazole structure | Antitumor activity |
| Thiophene-based anti-cancer agents | Focus on thiophene rings | Targeted towards specific cancer pathways |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations
Thermal Stability : Melting points for analogs range from 152–204°C, suggesting moderate thermal stability. The trifluoromethyl group may lower the target compound’s melting point compared to chlorophenyl or methoxy-substituted derivatives due to reduced crystallinity .
Spectral Signatures: The C=O stretch in the target’s benzoate ester (~1740 cm⁻¹) is higher than amide C=O peaks (1680 cm⁻¹ in 7b ), reflecting differences in electron withdrawal. The CF₃ group exhibits strong IR absorption near 1120 cm⁻¹, absent in non-fluorinated analogs . In NMR, the thiophene and thiadiazole protons are expected to resonate between δ 6.8–8.2 ppm, similar to compound 7b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
